3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid
Description
3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid (CAS: 61479-41-2) is a dicarboxylic acid featuring a 1,3-phenylene core bridged by ether linkages to two propanoic acid groups. Its molecular formula is $ \text{C}{12}\text{H}{14}\text{O}_6 $, with a purity of 95% as reported in commercial sources . The compound’s structure combines aromatic rigidity with flexible aliphatic chains, making it a versatile building block in organic synthesis, coordination chemistry, and material science. Its bifunctional nature allows for applications in polymer crosslinking, metal-organic frameworks (MOFs), and drug delivery systems.
Properties
IUPAC Name |
3-[3-(2-carboxyethoxy)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c13-11(14)4-6-17-9-2-1-3-10(8-9)18-7-5-12(15)16/h1-3,8H,4-7H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDYGJKGXBHJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC(=O)O)OCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80320591 | |
| Record name | 3,3'-[1,3-phenylenebis(oxy)]dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80320591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61479-41-2 | |
| Record name | NSC361679 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-[1,3-phenylenebis(oxy)]dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80320591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid typically involves the reaction of 1,3-dihydroxybenzene with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 1,3-dihydroxybenzene attack the bromine atoms of 3-bromopropanoic acid, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Types of Reactions:
Oxidation: 3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid can undergo oxidation reactions, where the propanoic acid groups are converted to carboxyl groups.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Scientific Research Applications
-
Polymer Chemistry :
- The compound is utilized in the synthesis of polyesters and polyurethanes. Its ability to act as a bifunctional monomer enables the formation of cross-linked networks, which are critical for producing durable materials.
- Case Study : Research has demonstrated that incorporating 3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid into polymer formulations enhances thermal stability and mechanical properties compared to conventional monomers.
-
Biological Applications :
- It has been investigated for its potential use in drug delivery systems. The compound can form micelles or vesicles that encapsulate therapeutic agents, improving their solubility and bioavailability.
- Case Study : Studies have shown that drug-loaded nanoparticles made from this compound exhibit improved cellular uptake in cancer cells, suggesting its utility in targeted therapy.
-
Environmental Science :
- The compound's properties allow it to be used in the development of biodegradable plastics. Research indicates that polymers derived from this compound degrade more readily than traditional plastics.
- Case Study : Experiments have shown that these biodegradable materials reduce environmental impact significantly when compared to petroleum-based plastics.
-
Coatings and Adhesives :
- This compound is also used in formulating high-performance coatings and adhesives due to its excellent adhesion properties and resistance to solvents.
- Case Study : A comparative study highlighted that coatings formulated with this compound exhibited superior scratch resistance and durability under harsh conditions.
Data Table of Applications
| Application Area | Description | Case Study Reference |
|---|---|---|
| Polymer Chemistry | Used as a monomer for synthesizing polyesters and polyurethanes | Enhanced thermal stability in polymers |
| Drug Delivery | Forms micelles for encapsulating drugs | Improved cellular uptake in cancer therapy |
| Environmental Science | Development of biodegradable plastics | Reduced environmental impact |
| Coatings and Adhesives | High-performance coatings with excellent adhesion properties | Superior scratch resistance |
Mechanism of Action
The mechanism of action of 3,3’-[1,3-Phenylenebis(oxy)]dipropanoic acid involves its interaction with various molecular targets and pathways. In polymer chemistry, it acts as a cross-linking agent, forming covalent bonds between polymer chains, which enhances the material’s properties. In biological systems, its mechanism may involve binding to specific receptors or enzymes, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3,3'-[1,3-phenylenebis(oxy)]dipropanoic acid but differ in their core spacers, chain lengths, or functional groups. These variations influence their physicochemical properties, synthesis routes, and applications.
Resorcinol-o,o′-Diacetic Acid (2,2'-[1,3-Phenylenebis(oxy)]diacetic Acid)
- Structure : 1,3-Phenylene core with two acetic acid groups.
- Molecular Formula : $ \text{C}{10}\text{H}{10}\text{O}_6 $, CAS: 102-39-6 .
- Key Differences: Shorter carboxylic acid chains (acetic vs. propanoic) reduce molecular weight and alter solubility.
- Applications : Used in coordination polymers and as a precursor for heterocyclic compounds.
3,3'-((2,2-Dimethylpropane-1,3-diyl)bis(oxy))dipropanoic Acid
- Structure : Aliphatic 2,2-dimethylpropane spacer instead of aromatic phenylene.
- Synthesis : Derived from dinitrile hydrolysis (65% yield) .
- Key Differences : The branched aliphatic core increases hydrophobicity and reduces rigidity, impacting its use in MOFs.
(Z)-3,3′-(Ethene-1,2-diylbis(sulfanediyl))dipropanoic Acid
- Structure : Ethene spacer with sulfur atoms replacing ether oxygens.
- Synthesis : 30% yield via thiol-ene coupling; confirmed by NMR .
- Key Differences: Sulfur atoms enhance redox activity and metal chelation, suitable for photodynamic therapy nanocarriers .
Bis-PEG3-acid (3,3'-((Oxybis(ethane-2,1-diyl))bis(oxy))dipropanoic Acid)
- Structure : Incorporates polyethylene glycol (PEG) chains.
- Molecular Formula : $ \text{C}{10}\text{H}{18}\text{O}_7 $, CAS: 96517-92-9 .
- Key Differences : PEG chains confer high hydrophilicity, ideal for bioconjugation and drug delivery systems.
3,3'-((2,2-Bis((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoic Acid
- Structure : Branched aliphatic core with additional carboxyethoxy groups.
- Molecular Formula : $ \text{C}{17}\text{H}{28}\text{O}_{12} $, CAS: 35638-19-8 .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility : Compounds with aliphatic spacers (e.g., ) often require multi-step synthesis, while aromatic analogs (e.g., ) benefit from straightforward etherification.
- Solubility : PEG-modified derivatives () exhibit superior aqueous solubility compared to purely aromatic or aliphatic analogs.
- Coordination Chemistry : Sulfur-containing variants () show enhanced metal-binding specificity, whereas phenylene-based acids () are preferred for rigid MOFs.
- Biological Applications: Branched or PEGylated derivatives are increasingly used in nanomedicine due to tunable pharmacokinetics .
Biological Activity
3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid is a compound that has drawn attention due to its potential biological activities. This article will explore its biological activity, including antimicrobial properties, cytotoxic effects, and other relevant findings from various studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHO
- IUPAC Name : this compound
- Structural Features : The compound features a biphenyl ether linkage with two propanoic acid groups.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, a study highlighted the antimicrobial activity of phenylpropionic acid derivatives against various bacterial strains including:
- Bacillus cereus
- Escherichia coli
- Staphylococcus aureus
The compound demonstrated effectiveness similar to known antimicrobial agents, suggesting its potential application in treating bacterial infections .
Cytotoxic Effects
In vitro studies have evaluated the cytotoxicity of related compounds against several cancer cell lines. For example:
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Betulinic Acid | T47D Breast Cancer | 6.25 |
| Propargyl Betulinate | CCRF/CEM Leukemia | 3.9 |
These results indicate that derivatives of phenylpropionic acid can exhibit potent cytotoxic effects against cancer cells .
Case Studies and Research Findings
- Study on Antifungal Activity :
- Cytotoxicity in Cancer Models :
Q & A
Q. What are the optimal synthetic routes for 3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid, and how can purity be maximized?
Methodological Answer: A validated synthesis involves refluxing precursors (e.g., terephthalaldehyde and thiazolone derivatives) with sodium carbonate in water, followed by acidification to precipitate the product . Key steps include:
- Reaction Conditions : Reflux at 100°C for 3 hours under basic pH (sodium carbonate).
- Purification : Recrystallization via dissolution in 5% sodium carbonate and reprecipitation with acetic acid (pH 6).
- Yield Optimization : Adjust stoichiometry (e.g., 1:2 molar ratio of thiazolone to aldehyde) and monitor reaction completion via TLC or HPLC.
Q. How is the structural characterization of this compound performed?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, carboxylate protons at δ 12–13 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. For coordination polymers, analyze Zn(II) octahedral geometry and ligand bridging modes .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M-H]⁻ ion at m/z 340.1).
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
Methodological Answer:
-
Solubility :
Solvent Solubility (mg/mL) Conditions Ethanol ~2.0 25°C, stirred DMSO ~1.0 25°C, sonicated PBS (pH 7.2) ~1.0 25°C, vortexed -
Stability : Store at –18°C in inert atmosphere; avoid prolonged exposure to light or moisture to prevent ester hydrolysis .
Advanced Research Questions
Q. How can this compound be applied in metal-organic frameworks (MOFs) or coordination polymers?
Methodological Answer: As a linker in MOFs:
- Node Coordination : Bind Zn(II) or other metal ions via carboxylate groups, forming 3D networks. For example, [Zn₂(C₂₀H₁₂O₆)₂(phen)₂]·2H₂O exhibits octahedral geometry and hydrogen-bonded supramolecular architectures .
- Functionalization : Post-synthetic modification (e.g., amidation) to introduce targeting moieties for sensor applications .
Q. What mechanisms underlie its bioactivity as a polyphenol metabolite?
Methodological Answer:
- Inhibition Pathways : Reduces osteoclast differentiation (RANKL-induced RAW 264.7 cells) by downregulating NF-κB signaling .
- Antioxidant Activity : Scavenges ROS in erythrocytes (IC₅₀ ~500 nM) via restoration of catalase and SOD activity .
- Experimental Validation : Use ex vivo models (e.g., rat erythrocytes exposed to cadmium) and quantify malondialdehyde (MDA) levels.
Q. How should researchers address contradictions in spectral data during characterization?
Methodological Answer:
Q. What computational tools predict host-guest interactions for this compound in supramolecular chemistry?
Methodological Answer:
- MOF Design : Use density functional theory (DFT) to calculate binding affinities for gases (e.g., CO₂) at carboxylate sites .
- Docking Simulations : Employ AutoDock Vina to model interactions with biological targets (e.g., amyloid-β aggregates) .
Data Contradiction Analysis
Q. How to resolve discrepancies in crystallographic vs. spectroscopic bond-length measurements?
Methodological Answer:
- Crystallographic Data : SHELXL-refined bond lengths (e.g., C–O = 1.36 Å) may differ from DFT-optimized gas-phase values due to crystal packing effects .
- Mitigation : Compare multiple datasets (e.g., synchrotron vs. lab-source XRD) and apply thermal ellipsoid analysis to assess positional uncertainty.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
